molecular formula C38H52N4O7S2 B611064 Sulfo-Cyanine5 amine CAS No. 2183440-44-8

Sulfo-Cyanine5 amine

Cat. No. B611064
M. Wt: 740.97
InChI Key: YAAUASLQACUDFY-UHFFFAOYSA-N
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Description

Sulfo-Cyanine5 amine is a water-soluble dye derivative of Cyanine 5 . It bears an amine group and the sulfonate ion increases the water solubility of the compound, making it suitable for use in aqueous solutions . It is used for the labeling of various amine-containing molecules in aqueous phase without the use of any organic co-solvent .


Molecular Structure Analysis

The molecular formula of Sulfo-Cyanine5 amine is C38H52N4O7S2 . The chemical name is Potassium 1-[6-(2,5-dioxopyrrolidin-1-yloxy)-6-oxohexyl]-3,3-dimethyl-2-[(1E,3E,5E)-5-(1,3,3-trimethyl-5-sulfonatoindolin-2-ylidene)penta-1,3-dienyl]-3H-indolium-5-sulfonate .


Chemical Reactions Analysis

Sulfo-Cyanine5 amine is reactive towards electrophiles . The primary amine group can be coupled with various electrophiles, like activated carboxylic acid derivatives (for example, NHS, PFP esters), epoxides, and others .


Physical And Chemical Properties Analysis

Sulfo-Cyanine5 amine is a dark blue solid . It has a molecular weight of 740.98 . It is moderately soluble in water and well soluble in DMF, DMSO, and alcohols . It has an excitation/absorption maximum at 646 nm and an emission maximum at 662 nm .

Scientific Research Applications

1. Organic Synthesis and Catalysis

Sulfo-Cyanine5 amine and related compounds are used in organic synthesis and catalysis. The direct copper-catalyzed N-cyanation of sulfoximines, involving Sulfo-Cyanine5 amine, is a notable process. This method is significant for its simplicity and environmental friendliness, facilitating the construction of N-CN bonds (Teng et al., 2015). Additionally, the three-component coupling of terminal alkynes, sulfonyl azides, and alcohols using a copper catalyst and an amine base, where Sulfo-Cyanine5 amine could be involved, is characterized by mild conditions, high selectivity, and functional group tolerance (Yoo et al., 2006).

2. Polymer Synthesis

Sulfo-Cyanine5 amine plays a role in the synthesis of polymer electrolytes. For example, guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes were synthesized via an activated fluorophenyl-amine reaction, followed by methylation (Kim et al., 2011).

3. Radiolabeling and Imaging

In radiolabeling and imaging, a novel fluorinated prosthetic group based on Sulfo-Cyanine5 amine chemistry has been developed. This group is suitable for labeling amine-containing biochemical compounds, facilitating the preparation of hybrid positron emission tomography/near-infrared fluorescence imaging probes (Priem et al., 2013).

4. Bioanalytical Applications

In bioanalytical applications, Sulfo-Cyanine5 amine derivatives are used in HPLC methods for determining sulfur-containing amino acids and amines from biological matrices. This method allows simultaneous analysis of biogenic amines, amino acids, and sulfo-amino compounds (Francioso et al., 2017).

Safety And Hazards

The substance is not hazardous according to EU regulation (EC) No 1272/2008 or GHS regulations .

Future Directions

Sulfo-Cyanine5 amine is a popular fluorophore that is compatible with different fluorescence measuring instruments . It is used for the labeling of various amine-containing molecules in aqueous phase without the use of any organic co-solvent . It has been used in studies such as the comparative study of nanoparticle blood circulation and research on nanogels for autophagy stimulation in atherosclerosis . Its future applications may continue to expand in the field of in vivo imaging and other biological research areas.

properties

IUPAC Name

1-[6-(6-azaniumylhexylamino)-6-oxohexyl]-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H52N4O7S2/c1-37(2)30-26-28(50(44,45)46)19-21-32(30)41(5)34(37)16-10-8-11-17-35-38(3,4)31-27-29(51(47,48)49)20-22-33(31)42(35)25-15-9-12-18-36(43)40-24-14-7-6-13-23-39/h8,10-11,16-17,19-22,26-27H,6-7,9,12-15,18,23-25,39H2,1-5H3,(H2-,40,43,44,45,46,47,48,49)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAAUASLQACUDFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCCCCCC[NH3+])C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H52N4O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

741.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sulfo-Cyanine5 amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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